Lipophilicity (XLogP) Comparison: 3-Butanoate vs. 4-Butanoate Regioisomer
A primary source of differentiation lies in the regioisomeric attachment of the butanoate side chain to the N1 of the pyrazole. The target compound, ethyl 3-[...]butanoate, exhibits a computed XLogP3-AA value of 2.0, indicating moderate lipophilicity. In contrast, its closest positional isomer, ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate, is predicted to have a higher XLogP3-AA value of 2.3. This computed differential of Δ 0.3 is a direct consequence of the altered attachment point [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 (PubChem, computed) |
| Comparator Or Baseline | Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate: XLogP3-AA = 2.3 (PubChem, computed) |
| Quantified Difference | Δ 0.3 (higher for the 4-butanoate isomer) |
| Conditions | Computed via XLogP3 algorithm (PubChem release 2019.06.18) |
Why This Matters
A lipophilicity difference of 0.3 log units is significant in medicinal chemistry, where a ΔLogP of 0.5 can correspond to a 3-fold change in partition coefficient, potentially leading to dramatically different pharmacokinetic profiles if used in a lead optimization context [3].
- [1] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122171925, Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate. View Source
- [2] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122171926, Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate. View Source
- [3] Wenlock, M. C., & Barton, P. (2013). In vitro methods for assessing drug metabolism, transporter, and physicochemical properties in drug discovery. In Encyclopedia of Drug Metabolism and Interactions (pp. 1-45). Wiley. View Source
